4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-4-2-1-3-11(4)10-6(9-5)7(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMUJHCDBWPYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carboxylation via Lithiation-Electrophilic Trapping
A lithiation strategy employs LDA (lithium diisopropylamide) to deprotonate the C-2 position of 4-chloropyrrolotriazine (15 ), followed by quenching with dry ice (CO) to install the carboxylic acid moiety. This method, adapted from analogous triazine syntheses, achieves moderate yields (50–60%) due to competing side reactions at N-3.
Optimized Protocol
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Lithiation : -78°C, THF, 1 hour.
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CO Quenching : Rapid addition of dry ice, stirring for 30 minutes.
Hydrolysis of Cyano or Ester Precursors
Alternative routes involve the synthesis of 2-cyano-4-chloropyrrolotriazine (16 ), followed by acidic hydrolysis (HCl, HO, reflux) to the carboxylic acid. Patents describe the use of Aliquat 336 as a phase-transfer catalyst to enhance hydrolysis efficiency.
| Precursor | Hydrolysis Condition | Yield |
|---|---|---|
| 16 (CN) | 6 M HCl, 80°C, 8h | 65% |
| 17 (COMe) | NaOH (2 M), EtOH, reflux | 70% |
Regioselective Chlorination at C-4
Chlorination is typically performed early in the synthesis to avoid interference with the C-2 carboxyl group. POCl in the presence of catalytic DMF (2–5 mol%) at 60–80°C provides >90% conversion to the 4-chloro derivative. Competing bromination (using NBS) is avoided unless bromo intermediates are required for cross-coupling reactions.
Comparative Chlorination Methods
| Method | Reagent | Temperature | Selectivity |
|---|---|---|---|
| Electrophilic | POCl, DMF | 60°C | 95% C-4 |
| Radical | Cl, hν | 25°C | 60% C-4 |
Multistep Synthesis from Pyrrole Carboxamides
A patent route (WO2011/150356) outlines a 7-step sequence starting from 3-chloro-1H-pyrrole-2-carboxylic acid (61 ):
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Amidation : Reaction with NHCl and Aliquat 336 yields 1-aminopyrrole (63 ).
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Boc Protection : Boc-L-Ala coupling using EDC·HCl forms 64 .
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Cyclization : PPh-mediated intramolecular cyclization generates the triazine core (65 ).
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Chlorination/Carboxylation : Sequential POCl treatment and CO insertion finalize the structure.
Critical Challenges
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Anomeric Separation : β-anomer preference requires chiral HPLC for purification.
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Side Products : Phosphine-mediated cyclization produces 10–15% pyrrolooxadiazine byproducts.
Analytical and Purification Considerations
Final purification of 4-chloropyrrolo[2,1-f]triazine-2-carboxylic acid necessitates reversed-phase HPLC (C18 column, 0.1% TFA in HO/MeCN). LC-MS analysis typically shows [M+H] at m/z 198.5 (calculated 197.58) .
Chemical Reactions Analysis
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Scientific Research Applications
Anticancer Agents
Recent studies have identified 4-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives as promising candidates for anticancer therapies. The compound's structure allows it to interact with specific biological targets implicated in cancer cell proliferation. For instance, a patent describes a series of pyrrolo[2,1-f][1,2,4]triazine compounds that exhibit significant cytotoxicity against various cancer cell lines by inhibiting key metabolic pathways essential for tumor growth .
Antiviral Activity
Research has also indicated that derivatives of this compound possess antiviral properties. In particular, studies have shown that these compounds can inhibit viral replication through mechanisms that involve interference with viral RNA synthesis . This application is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help mitigate neurodegenerative processes by modulating oxidative stress and inflammation pathways . Such findings are crucial for developing treatments for conditions like Alzheimer's disease and Parkinson's disease.
Photovoltaic Materials
The unique electronic properties of 4-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives make them suitable candidates for use in organic photovoltaic materials. These compounds can be incorporated into thin-film solar cells to enhance light absorption and charge transport efficiency . Research indicates that films made from these materials exhibit improved power conversion efficiencies compared to traditional organic semiconductors.
Sensors
The compound's ability to undergo reversible redox reactions has been explored for applications in sensor technology. Specifically, it can be utilized in electrochemical sensors for detecting environmental pollutants and biological analytes . The sensitivity and selectivity of these sensors can be significantly enhanced by functionalizing the compound with various substituents.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the efficacy of a specific derivative of 4-Chloropyrrolo[2,1-f][1,2,4]triazine against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value lower than that of standard chemotherapeutic agents .
Case Study 2: Photovoltaic Performance
In another study focusing on organic solar cells, researchers synthesized a polymer incorporating 4-Chloropyrrolo[2,1-f][1,2,4]triazine units. The resulting device showed a power conversion efficiency exceeding 10%, highlighting the compound's potential as a building block for next-generation solar technologies .
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases and polymerases. It can inhibit the activity of these enzymes, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyrrolo-triazine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Challenges and Opportunities
- Synthetic Complexity: Limited efficient routes for pyrrolo-triazine synthesis necessitate novel methodologies .
- Positional Isomerism : Substitution at the 2- vs. 5-position (e.g., carboxylate) drastically alters bioactivity, highlighting the need for precise regiochemical control .
- Prodrug Development : Ethyl ester derivatives (e.g., CAS 1120214-92-7) demonstrate the utility of prodrug strategies to enhance pharmacokinetics .
Biological Activity
4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique fused ring structure, comprising pyrrole and triazine components, allows it to interact with various biological targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its therapeutic applications.
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 197.58 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions that modify its functional groups to enhance biological activity. These methods include:
- Cyclization Reactions : Utilizing precursors that allow for the formation of the triazine ring.
- Functional Group Modifications : Altering carboxylic acid or chlorine substituents to improve solubility and binding affinity.
Biological Activity
Research indicates that this compound exhibits notable biological activity primarily as a kinase inhibitor. This property is particularly relevant in cancer therapy.
Kinase Inhibition
The compound has been shown to inhibit various kinases involved in tumor growth and metastasis. For instance:
- VEGFR-2 Kinase Inhibition : Studies demonstrate that derivatives of this compound exhibit good in vitro potency against VEGFR-2 kinase, which plays a critical role in angiogenesis and tumor progression .
Structure-Activity Relationships (SAR)
The SAR studies reveal how modifications to the base structure can influence biological efficacy. Key findings include:
- Positioning of Functional Groups : The placement of hydroxyl or amino groups on the pyrrolo-triazine scaffold can significantly enhance potency against specific kinases.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | C8H6ClN3O2 | Methyl ester derivative; shows different biological activities |
| Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | C9H8ClN3O2 | Ethyl ester variant; used in similar applications but with different solubility properties |
| Avapritinib | C22H24ClN5O3S | FDA-approved kinase inhibitor; specifically targets mutations in PDGFRA |
Case Studies
Several studies have explored the biological effects of this compound:
-
Antitumor Activity :
- A study demonstrated that derivatives showed significant cytotoxicity against human tumor cell lines (IC50 values ranging from low nanomolar to micromolar concentrations) comparable to established chemotherapeutics like doxorubicin .
- Mechanistic studies revealed that these compounds could inhibit topoisomerase II activity and intercalate DNA, contributing to their antiproliferative effects.
- In Vivo Studies :
Q & A
Basic: What is the structural significance of 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid in heterocyclic chemistry?
The compound features a fused pyrrolo-triazine scaffold with a chlorine substituent at the 4-position and a carboxylic acid group at the 2-position. This framework is critical for its electronic and steric properties, which influence reactivity and binding interactions in medicinal chemistry. The chlorine atom enhances electrophilicity, while the carboxylic acid group enables hydrogen bonding, making it a versatile intermediate for functionalization (e.g., amide coupling for drug candidates) .
Basic: What are the key synthetic routes for preparing this compound?
Synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., aminopyrroles with triazine derivatives) under acidic or basic conditions.
Functionalization : Chlorination at the 4-position using reagents like POCl₃ or N-chlorosuccinimide (NCS).
Carboxylic Acid Introduction : Oxidation of a methyl ester or direct carboxylation via metal-catalyzed cross-coupling.
- Example: A related pyrrolo-triazine ester (methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate) is synthesized via controlled cyclization and esterification, suggesting analogous pathways for the target compound .
Advanced: How can researchers optimize reaction conditions for synthesizing this compound with high yield and purity?
Optimization strategies include:
- Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., decomposition of intermediates) .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene or THF may improve selectivity .
- Computational Modeling : Tools like quantum chemical reaction path searches predict optimal conditions (e.g., transition states, energy barriers) to minimize trial-and-error experimentation .
Advanced: What analytical techniques are most effective for characterizing this compound and validating its structure?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine’s deshielding effect on adjacent protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion for C₇H₅ClN₃O₂).
- X-ray Crystallography : Resolves stereoelectronic effects of the fused ring system.
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities from synthesis .
Advanced: How can mechanistic studies improve understanding of its reactivity in nucleophilic substitution reactions?
Computational methods (e.g., density functional theory) map reaction pathways to identify:
- Activation Energy Barriers : For Cl substitution at the 4-position with amines or thiols.
- Transition States : Reveal steric hindrance from the fused ring system.
- Solvent Effects : Dielectric constants influence charge distribution during SNAr mechanisms .
Basic: What are the recommended storage conditions to ensure the compound’s stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.
- Light Sensitivity : Protect from UV exposure to avoid degradation of the chloro-triazine moiety .
Advanced: How is this compound evaluated for biological activity in drug discovery?
- Kinase Inhibition Assays : Test binding affinity against ATP-binding pockets (e.g., EGFR, VEGFR) using fluorescence polarization.
- Cellular Uptake Studies : Radiolabeled analogs track intracellular accumulation.
- SAR Analysis : Modify the carboxylic acid to amides or esters to enhance bioavailability .
Advanced: How should researchers address contradictions in reported synthetic yields or biological data?
- Cross-Validation : Reproduce experiments using identical conditions (solvent, catalyst, temperature).
- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., impurities affecting bioactivity).
- Advanced Analytics : Use LC-MS/MS to trace side products that may skew biological results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
